1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Description

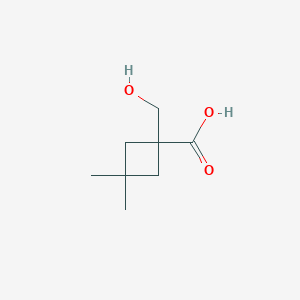

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS: C8H14O3; MDL: MFCD22691030) is a cyclobutane derivative characterized by a hydroxymethyl (-CH₂OH) group and two methyl (-CH₃) substituents at the 3,3-positions of the cyclobutane ring . Its molecular formula (C₈H₁₄O₃) and structural features, including the SMILES notation CC1(CC(C1)(C(=O)O)O)C, highlight a compact, strained cyclobutane core with polar functional groups. The InChIKey AYVWOXFLVDZWOH-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-7(2)3-8(4-7,5-9)6(10)11/h9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

CHOXEDRLFXXNHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(CO)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are subjected to hydroxymethylation and carboxylation reactions. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives, emphasizing substituent effects on properties and applications.

Key Structural and Functional Comparisons

Substituent Effects on Polarity :

- The hydroxymethyl group in the target compound increases polarity compared to methoxy (C₈H₁₄O₄ ) or aromatic derivatives (C₁₃H₁₅BrO₂ ), enhancing solubility in aqueous media.

- Halogenated analogs (e.g., bromine in , chlorine in ) exhibit higher molecular weights and altered electronic profiles, favoring applications in crystallography or as enzyme inhibitors.

Dimethyl groups at the 3,3-positions in the target compound introduce steric bulk, which may hinder ring-opening reactions compared to less-substituted analogs like C₆H₁₀O₃ .

Biological Relevance: Amino-substituted derivatives (C₇H₁₃NO₂ ) are precursors for β-lactam analogs or enzyme inhibitors due to their basicity. Difluoromethyl derivatives (C₆H₈F₂O₃ ) leverage fluorine’s electronegativity for improved pharmacokinetic properties in drug candidates.

Synthetic Utility: Aromatic derivatives (e.g., C₁₄H₁₈O₃ ) serve as intermediates in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) due to their structural resemblance to ibuprofen analogs. The target compound’s hydroxymethyl group enables functionalization via esterification or oxidation, broadening its utility in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.